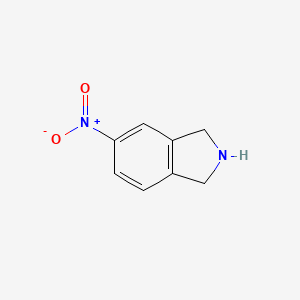

5-Nitroisoindoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)8-2-1-6-4-9-5-7(6)3-8/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSFPRNOPWMPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423703 | |

| Record name | 5-NITROISOINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46053-72-9 | |

| Record name | 5-NITROISOINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Nitroisoindoline from Phthalimide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing 5-nitroisoindoline, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, phthalimide. The synthesis involves a two-step process: the electrophilic nitration of phthalimide to form 4-nitrophthalimide, followed by the selective reduction of the phthalimide moiety to the corresponding isoindoline. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology.

Introduction

Phthalimides are a well-known class of organic compounds with a wide range of applications in pharmaceuticals and natural products.[1] Their derivatives exhibit diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The isoindoline scaffold, in turn, is a privileged structural motif found in numerous biologically active molecules. The introduction of a nitro group onto the isoindoline core at the 5-position provides a key functional handle for further chemical modifications, making this compound a versatile intermediate in drug discovery and development.

This guide focuses on a reliable and scalable synthetic route to this compound commencing with phthalimide. The synthesis is strategically divided into two primary transformations:

-

Nitration of Phthalimide: The introduction of a nitro group onto the aromatic ring of phthalimide.

-

Selective Reduction: The conversion of the resulting nitrophthalimide to the desired nitroisoindoline.

Each stage will be discussed in detail, emphasizing the chemical logic behind the chosen reagents and reaction conditions to ensure both high yield and purity of the final product.

Strategic Synthesis Pathway

The overall synthetic strategy is depicted below. The process begins with the nitration of the phthalimide aromatic ring, followed by the reduction of the imide carbonyl groups.

Caption: Overall synthetic route from Phthalimide to this compound.

Part I: Nitration of Phthalimide to 4-Nitrophthalimide

The first critical step in the synthesis is the regioselective nitration of phthalimide. The electron-withdrawing nature of the two carbonyl groups deactivates the aromatic ring towards electrophilic substitution and directs the incoming nitro group primarily to the 4-position (meta to both carbonyls).

Mechanistic Rationale

The nitration of phthalimide proceeds via a standard electrophilic aromatic substitution mechanism. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The phthalimide, although deactivated, then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base, such as the bisulfate ion, restores aromaticity and yields the 4-nitrophthalimide product.

Caption: Simplified mechanism for the nitration of phthalimide.

Experimental Protocol: Synthesis of 4-Nitrophthalimide

This procedure is a modification of the method described in Organic Syntheses.[2]

Materials:

-

Phthalimide (commercial grade)

-

Fuming nitric acid (sp. gr. 1.50)

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Cracked ice

-

95% Ethyl alcohol

Equipment:

-

3 L beaker

-

Ice bath

-

Mechanical stirrer

-

20 cm Büchner funnel with cloth filter

-

Large filtration flask

Procedure:

-

Preparation of the Nitrating Mixture: In a 3 L beaker, carefully add 240 mL (5.7 moles) of fuming nitric acid to 1.4 L of concentrated sulfuric acid while cooling in an ice bath.[2]

-

Temperature Control: Stir the mixture and continue cooling until the temperature reaches 12°C.[2]

-

Addition of Phthalimide: While maintaining the temperature between 10°C and 15°C, rapidly stir in 200 g (1.36 moles) of phthalimide.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature as the ice in the bath melts and leave it to stand overnight. The solution should be clear and pale yellow.[2]

-

Quenching: Slowly pour the reaction mixture with vigorous stirring onto 4.5 kg of cracked ice. It is crucial that the temperature of this mixture does not exceed 20°C.[2]

-

Filtration and Washing: Filter the crude nitration product through a cloth on a Büchner funnel, applying suction to press the cake as dry as possible.[2] Remove the cake and stir it vigorously with 2 L of ice water. Repeat this washing process four times.[2]

-

Drying and Purification: Air-dry the crude product. The expected melting point is in the range of 185–190°C, with a yield of 165–174 g (63–66% of the theoretical amount).[2]

-

Recrystallization: Purify the crude product by crystallization from 3 to 3.2 L of 95% ethyl alcohol. This should yield 136–140 g (52–53% of the theoretical amount) of 4-nitrophthalimide with a melting point of 198°C.[2]

Optimized Conditions: Some studies have shown that optimizing reaction conditions, such as a temperature of 25°C, a reaction time of 10 hours, and a nitric acid to sulfuric acid ratio of 1:4.5, can increase the yield to over 82%.[3][4]

| Parameter | Organic Syntheses Method[2] | Optimized Method[3] |

| Temperature | 10-15°C, then room temp. | 25°C |

| Time | Overnight | 10 hours |

| HNO₃:H₂SO₄ Ratio | ~1:4 (by volume) | 1:4.5 |

| Reported Yield | 52-53% (after recrystallization) | >82% |

Part II: Selective Reduction of 4-Nitrophthalimide to this compound

The conversion of the phthalimide moiety to an isoindoline requires the reduction of both carbonyl groups while leaving the nitro group intact. This selective reduction is a significant challenge, as many reducing agents can also reduce the nitro group.

Rationale for the Choice of Reducing Agent

The choice of reducing agent is critical for the success of this transformation.

-

Strong Reducing Agents (e.g., Lithium Aluminum Hydride - LAH): While effective at reducing amides, LAH would also readily reduce the aromatic nitro group, leading to the formation of 5-aminoisoindoline.

-

Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): This method is commonly used for the reduction of nitro groups to amines.[5][6] While conditions can sometimes be tuned for selectivity, there is a high risk of reducing the nitro group. For instance, hydrogenation of 4-nitrophthalimide over a palladium catalyst typically yields 4-aminophthalimide.[5]

-

Milder Hydride Reagents (e.g., Sodium Borohydride): Sodium borohydride is generally not strong enough to reduce the imide functionality of phthalimides under standard conditions.[7][8]

-

Diborane (B₂H₆): Diborane is a mild and selective reducing agent that is particularly effective for the reduction of amides and imides to the corresponding amines.[9][10] It is less reactive towards nitro groups under controlled conditions, making it a suitable choice for the selective reduction of 4-nitrophthalimide to this compound. The reduction of N-alkylsubstituted phthalimides to the corresponding isoindolines using diborane has been shown to produce excellent yields.[9]

Caption: Selectivity of different reducing agents for 4-nitrophthalimide.

Experimental Protocol: Synthesis of this compound

The following is a general protocol based on the known reactivity of diborane with phthalimide derivatives.[9] Researchers should optimize the reaction conditions for the specific substrate, 4-nitrophthalimide.

Materials:

-

4-Nitrophthalimide

-

Diborane solution in THF (e.g., 1 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (e.g., 2 M)

-

Sodium hydroxide solution

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-nitrophthalimide in anhydrous THF.

-

Addition of Diborane: Cool the solution in an ice bath and slowly add a solution of diborane in THF. An excess of the reducing agent is typically required.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess diborane by the slow addition of 2 M hydrochloric acid.

-

Workup: Make the solution basic by the addition of a sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization

The identity and purity of the synthesized 4-nitrophthalimide and this compound should be confirmed by standard analytical techniques:

-

Melting Point: Comparison with literature values. 4-Nitrophthalimide has a reported melting point of 198°C.[2]

-

Spectroscopy:

-

¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.

-

FT-IR: To identify key functional groups (e.g., C=O stretch in the imide, N-O stretch of the nitro group, N-H stretch in the isoindoline).

-

Mass Spectrometry: To confirm the molecular weight of the products.

-

Safety Considerations

-

Nitrating Mixture: The mixture of concentrated nitric and sulfuric acids is extremely corrosive and a strong oxidizing agent. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Diborane: Diborane is a toxic, flammable, and pyrophoric gas. It is typically handled as a solution in THF. All operations involving diborane should be conducted in a well-ventilated fume hood under an inert atmosphere.

-

Quenching: The quenching of both the nitration reaction (with ice) and the diborane reduction (with acid) can be highly exothermic. Additions should be done slowly and with efficient cooling.

Conclusion

The synthesis of this compound from phthalimide is a two-step process that requires careful control of reaction conditions to achieve the desired product with good yield and purity. The electrophilic nitration of phthalimide reliably produces 4-nitrophthalimide. The subsequent selective reduction of the imide carbonyls in the presence of a nitro group is the more challenging step, for which diborane is a recommended reagent due to its known selectivity. This guide provides a robust framework for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

Jáuregui, M. V., et al. (2006). Conversion of Phthalimides to Isoindolines by Diborane. Monatshefte für Chemie / Chemical Monthly, 137(12), 1543-1547. Available at: [Link]

-

Huntress, E. H., & Shriner, R. L. (1931). 4-NITROPHTHALIMIDE. Organic Syntheses, 11, 80. doi:10.15227/orgsyn.011.0080. Available at: [Link]

-

Gupta, P., et al. (2013). Reaction conditions for the selective reduction of a-phthalimido ketones. Tetrahedron Letters, 54(39), 5345-5348. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Nitrophthalimide: A Chemical Intermediate's Journey. Available at: [Link]

-

Stjepan, M., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(11), 2973. Available at: [Link]

-

Jáuregui, M. V., et al. (2006). Conversion of Phthalimides to Isoindolines by Diborane. ResearchGate. Available at: [Link]

- Reddy, M. S., et al. (2004). A process for the preparation of 3-and 4-aminophthalimide. Google Patents. WO2004043919A1.

-

Horii, Z., Iwata, C., & Tamura, Y. (1961). Reduction of Phthalimides with Sodium Borohydride. The Journal of Organic Chemistry, 26(7), 2273–2276. Available at: [Link]

-

Rădiţoiu, V., et al. (2008). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. Revista de Chimie, 59(9), 973-977. Available at: [Link]

-

Chen, D., et al. (2018). Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. ACS Catalysis, 8(1), 594-599. Available at: [Link]

-

Li, Y., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14, 21356-21377. Available at: [Link]

-

Qiuping, L. (2003). Synthesis of 4-nitrophthalimide. Journal of Zhejiang University of Technology. Available at: [Link]

-

PubChem. (n.d.). 4-Nitrophthalimide. PubChem. Available at: [Link]

-

Horii, Z., Iwata, C., & Tamura, Y. (1961). Reduction of Phthalimides with Sodium Borohydride. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis of 4-nitrophthalimide | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solicitar una copia del documento [ri.conicet.gov.ar]

- 10. researchgate.net [researchgate.net]

5-Nitroisoindoline chemical properties and structure

An In-Depth Technical Guide to 5-Nitroisoindoline: Structure, Properties, and Applications

Abstract

This compound is a heterocyclic aromatic compound that serves as a pivotal building block in medicinal chemistry and organic synthesis. Its structure, featuring a bicyclic isoindoline core functionalized with a nitro group, imparts a unique combination of reactivity and electronic properties. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its structural elucidation, detailed physicochemical properties, characteristic spectroscopic profile, and key synthetic pathways. Furthermore, this document explores the compound's chemical reactivity, its applications as a versatile scaffold in the development of bioactive molecules, and essential protocols for its safe handling and storage.

Molecular Identity and Structure

Nomenclature and Chemical Identifiers

A precise understanding of a compound begins with its unequivocal identification. This compound is systematically known by several identifiers across various chemical databases.

-

Systematic IUPAC Name: 5-Nitro-2,3-dihydro-1H-isoindole[1]

-

Common Name: this compound

-

InChI Key: UYSFPRNOPWMPJW-UHFFFAOYSA-N[1]

-

Canonical SMILES: C1C(C=C2C=C(C=C1)--INVALID-LINK--=O)=C2N

Structural Elucidation

The structure of this compound consists of a fused benzene ring and a pyrrolidine ring, forming the isoindoline core. A nitro group (—NO₂) is substituted at the C5 position of the benzene ring. This substitution is critical to the molecule's chemical behavior. The nitro group is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring and the reactivity of the secondary amine in the pyrrolidine ring.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Pale yellow to red-orange crystalline solid | [3][4] |

| Boiling Point | 293 °C | [2] |

| Density | 1.298 g/cm³ | [2] |

| Flash Point | 131 °C | [2] |

| pKa (Predicted) | 7.56 ± 0.20 | [2][5] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether. | [4] |

| Storage Conditions | Store at 2-8°C in a tightly sealed container in a dry, well-ventilated place. | [2][3] |

Stability and Handling Insights: this compound is stable under recommended storage conditions. However, as an organic nitrate compound, it should be handled with care, as it may be explosive when subjected to heat, friction, or impact.[4] It is incompatible with strong oxidizing agents.[6] Proper personal protective equipment (PPE) should always be used when handling this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral features are derived from its constituent functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons, typically in the downfield region (δ 7.0-8.5 ppm), with splitting patterns dictated by their positions relative to the nitro group. The two methylene (—CH₂—) groups in the pyrrolidine ring would appear as singlets or multiplets around δ 4.0-5.0 ppm. The secondary amine proton (—NH—) would present as a broad singlet with a variable chemical shift.

-

¹³C NMR: Aromatic carbons would resonate in the δ 120-150 ppm range. The carbon bearing the nitro group would be significantly deshielded. The methylene carbons would appear further upfield.

-

-

Infrared (IR) Spectroscopy:

-

The presence of the nitro group is confirmed by two strong absorption bands: an asymmetric stretching vibration around 1500-1550 cm⁻¹ and a symmetric stretch near 1300-1350 cm⁻¹ .

-

A moderate, sharp peak between 3300-3500 cm⁻¹ corresponds to the N-H stretch of the secondary amine.

-

Aromatic C-H stretching appears above 3000 cm⁻¹ , while aliphatic C-H stretching from the methylene groups is observed just below 3000 cm⁻¹ .

-

-

Mass Spectrometry (MS):

-

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 164 , corresponding to the molecular weight of the compound.[1] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) or parts of the pyrrolidine ring.

-

Synthesis and Reactivity

Synthetic Pathways

While multiple synthetic routes can be envisioned, a common and logical approach to this compound involves a two-step process starting from the commercially available 4-nitrophthalic acid or phthalimide. The key transformation is the reduction of the imide carbonyls of this compound-1,3-dione (5-nitrophthalimide).

Experimental Protocol: Synthesis of this compound via Reduction of 5-Nitrophthalimide

This protocol is a representative methodology based on standard organic chemistry transformations. Researchers should consult peer-reviewed literature for optimized conditions.

Step 1: Nitration of Phthalimide to 5-Nitrophthalimide (Based on similar nitration reactions[7])

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cautiously add phthalimide to concentrated sulfuric acid at 0°C (ice bath).

-

Nitrating Agent Addition: Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

Causality: Maintaining a low temperature is critical to control the exothermic reaction and prevent over-nitration, which would lead to unwanted dinitro byproducts.

-

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Workup: Pour the reaction mixture over crushed ice. The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried to yield crude 5-nitrophthalimide.

Step 2: Reduction of 5-Nitrophthalimide to this compound

-

Reaction Setup: Suspend the dried 5-nitrophthalimide in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reducing Agent Addition: Cool the suspension to 0°C and slowly add a solution of a suitable reducing agent, such as borane-THF complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄).

-

Causality: These powerful reducing agents are capable of reducing the stable amide carbonyls of the imide to methylenes. An inert atmosphere is required due to the reactivity of these reagents with atmospheric moisture.

-

-

Reaction and Quenching: After the addition, the reaction is typically heated to reflux for several hours. Upon completion, it is cooled and carefully quenched by the slow, sequential addition of water and an aqueous base (e.g., NaOH solution) to decompose the excess reducing agent and aluminum/boron complexes.

-

Extraction and Purification: The resulting slurry is filtered, and the organic layer is separated from the aqueous layer. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield pure this compound.

Chemical Reactivity

-

Reduction of the Nitro Group: The most significant reaction for drug development is the reduction of the nitro group to an amine (—NH₂), yielding 5-aminoisoindoline.[4] This transformation is typically achieved using methods like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). The resulting amino group is a versatile handle for introducing a wide range of functionalities via diazotization, acylation, or alkylation.

-

N-Functionalization: The secondary amine of the isoindoline ring is nucleophilic and readily undergoes reactions such as N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. This allows for the attachment of various side chains to the scaffold.

-

Aromatic Substitution: The nitro group strongly deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, although such reactions are less common for this specific scaffold.

Applications in Research and Drug Development

This compound's value lies in its role as a versatile intermediate scaffold. The nitro group is not only a key pharmacophore in certain drug classes but also a precursor to the highly functional amino group.[8]

-

Scaffold for Bioactive Molecules: The isoindoline core is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. By modifying the 5-position (via the nitro/amino group) and the 2-position (the nitrogen atom), chemists can generate large libraries of compounds for screening.

-

Antimicrobial and Antiparasitic Agents: Nitroaromatic compounds have a long history as antimicrobial agents.[8] The nitro group can be bioreductively activated within target cells to generate radical species that are toxic to pathogens.[8] Derivatives of nitroindoles and related structures have been investigated for activity against Mycobacterium tuberculosis and other pathogens.[9]

-

Enzyme Inhibitors: The rigid structure of the isoindoline scaffold makes it an excellent platform for designing molecules that can fit into the active sites of enzymes. Derivatives can be tailored to inhibit specific targets in pathways related to diseases like cancer or diabetes.

Safety, Handling, and Storage

Working with this compound requires adherence to strict safety protocols due to its potential hazards.

| Hazard Category | GHS Classification and Precautionary Statements | Source(s) |

| Acute Toxicity | Harmful if swallowed or if inhaled. (Category 4) | [10] |

| Skin Irritation | Causes skin irritation. | [3] |

| Eye Irritation | Causes serious eye irritation. | [3] |

| Respiratory Irritation | May cause respiratory irritation. | [3] |

| Reproductive Toxicity | May damage fertility or the unborn child. (Category 1B) | [10] |

Protocol for Safe Handling

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][10]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[10] Avoid formation of dust and aerosols. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3] Keep the container tightly closed and locked up or in an area accessible only to qualified personnel.[10]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Seek medical attention.[3][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][6]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Seek immediate medical attention.[3][6]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the realm of drug discovery. Its well-defined structure, characterized by the reactive nitro group and the versatile isoindoline scaffold, provides a robust platform for synthetic exploration. A thorough understanding of its physicochemical properties, spectroscopic profile, reactivity, and safety protocols is paramount for any researcher intending to utilize this valuable chemical intermediate. As the demand for novel therapeutics continues to grow, the role of foundational building blocks like this compound in creating diverse and potent molecular entities remains indispensable.

References

- 1. This compound | C8H8N2O2 | CID 6424469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 46053-72-9 [amp.chemicalbook.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. chembk.com [chembk.com]

- 5. This compound | 46053-72-9 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. nbinno.com [nbinno.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Data for 5-Nitroisoindoline: A Search for Published Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document will outline the distinction between 5-Nitroisoindoline and its more commonly documented derivative, this compound-1,3-dione, and will summarize the findings of the data search.

Introduction: The Challenge of Data Availability

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₈N₂O₂. Its structure consists of an isoindoline core with a nitro group substituted on the benzene ring. While this molecule is referenced as a synthetic intermediate in various chemical patents and research articles, its full spectroscopic characterization is not consistently reported in these documents.

A significant point of clarification is the distinction between This compound (CAS 46053-72-9) and the structurally related This compound-1,3-dione (CAS 89-40-7) . The latter, a dione, is far more widely characterized in scientific literature, and search results often default to this more common compound. This guide focuses strictly on the non-dione form as specified in the topic.

Molecular Structures:

Caption: Chemical structures of this compound and this compound-1,3-dione.

Summary of Spectroscopic Data Search

A multi-tiered search strategy was employed to locate the spectroscopic data for this compound (CAS 46053-72-9), including searches of chemical databases like PubChem and queries of scientific literature repositories.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: No experimental ¹H or ¹³C NMR spectra for this compound were found. While some publications describe the synthesis of derivatives of this compound and provide NMR data for those subsequent, more complex molecules, the data for the parent compound is absent. For instance, a patent for lactam-containing compounds reports a ¹H NMR spectrum for 2-benzyl-5-nitro-2,3-dihydro-1H-isoindole, but the presence of the benzyl group significantly alters the spectral features compared to the unsubstituted compound[1].

-

Infrared (IR) Spectroscopy: A definitive, published IR spectrum for this compound could not be located.

-

Mass Spectrometry (MS): While chemical databases list the molecular weight of this compound as 164.16 g/mol , no experimental mass spectra detailing its fragmentation patterns were found in the public domain.

Predicted vs. Experimental Data: A Necessary Distinction

In the absence of experimental data, computational tools can be used to predict spectroscopic properties. However, for a definitive technical guide intended for scientific research, predicted data is not a substitute for experimentally-derived spectra. Predicted values can be a useful reference but lack the empirical validation required for confirmation of synthesis, reaction monitoring, or quality control. This guide adheres to the principle of presenting only verified experimental data.

The Path Forward: The Need for Primary Research

The absence of readily available spectroscopic data for this compound suggests a gap in the published chemical literature. Researchers who synthesize this compound as an intermediate are highly encouraged to perform and publish a full spectroscopic characterization. Such a publication would be a valuable contribution to the chemical community, providing a key reference for others working with this molecule.

A standard characterization protocol would involve the following steps:

Sources

An In-depth Technical Guide to the Solubility of 5-Nitroisoindoline in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-nitroisoindoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate the effective use of this compound in a laboratory setting. In the absence of extensive published empirical data for this compound, this guide establishes a predictive framework based on its molecular structure and provides detailed methodologies for its empirical determination.

Introduction: The Critical Role of Solubility in Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound (C₈H₈N₂O₂), understanding its solubility profile is paramount for a multitude of applications, including:

-

Reaction Chemistry: The choice of solvent is critical for reaction kinetics, yield, and purity. A solvent must effectively dissolve reactants to enable molecular interactions.

-

Crystallization and Purification: Knowledge of differential solubility in various solvents is the cornerstone of developing effective purification strategies, particularly recrystallization.

-

Pharmaceutical Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and the feasibility of different dosage forms.[1]

-

Analytical Method Development: Accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC), rely on the complete dissolution of the analyte in a suitable mobile phase.

This compound is a nitroaromatic compound with a molecular weight of 164.16 g/mol .[2] Its structure, featuring a polar nitro group (-NO₂) and a secondary amine within the isoindoline ring system, dictates its interactions with various solvents. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet for predicting its solubility.[3] This principle states that substances with similar polarities are more likely to be soluble in one another.

Predicted Solubility Profile of this compound

The molecular structure of this compound contains both polar and non-polar regions. The aromatic ring and the ethylene bridge of the isoindoline core are non-polar, while the nitro group is strongly polar and the secondary amine (N-H) group can act as a hydrogen bond donor. This duality suggests a nuanced solubility profile across different classes of organic solvents.

The key intermolecular forces at play are:

-

Dipole-Dipole Interactions: The highly polar nitro group creates a significant dipole moment.

-

Hydrogen Bonding: The N-H group can donate a hydrogen bond, and the oxygen atoms of the nitro group can accept hydrogen bonds.

-

Van der Waals Forces (London Dispersion Forces): Associated with the non-polar aromatic and aliphatic portions of the molecule.

Based on these structural features, a predicted solubility profile in common organic solvents is presented below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Moderate | These solvents can engage in hydrogen bonding with the N-H and -NO₂ groups of this compound, facilitating dissolution. The "like dissolves like" principle is strong here due to shared polar and hydrogen-bonding characteristics.[3][4] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Excellent | These solvents possess large dipole moments that can effectively solvate the polar nitro group. Lacking acidic protons, they do not donate hydrogen bonds but are excellent acceptors, interacting favorably with the N-H group. DMSO is a particularly strong universal organic solvent. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Poor to Low | The dominant non-polar nature of these solvents makes them poor partners for the polar functional groups of this compound. While some minimal solubility might be observed in toluene due to π-π stacking with the aromatic ring, strong solute-solute interactions will likely dominate over weak solute-solvent interactions.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have a moderate polarity. While they are not capable of hydrogen bonding, their dipole moment can offer some solvation for the polar regions of the molecule. Solubility is expected to be better than in purely non-polar solvents but significantly less than in polar aprotic or protic solvents. |

Experimental Determination of Solubility

While predictions are valuable, empirical determination is essential for accurate, quantitative data. The two most common methodologies are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[5] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

-

Equilibration: Seal the vials and place them in a shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[6][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot from the clear supernatant.

-

Filtration (Optional but Recommended): Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Dilution: Dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as UV-Vis Spectroscopy or HPLC. A standard calibration curve must be prepared to accurately determine the concentration.[7]

Diagram: Workflow for Shake-Flask Solubility Determination

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H8N2O2 | CID 6424469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Solubility of polar organic solutes in nonaqueous systems: role of specific interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. enamine.net [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

Discovery and history of 5-Nitroisoindoline

An In-depth Technical Guide to the Discovery, Synthesis, and Application of 5-Nitroisoindoline

Abstract

The isoindoline scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents.[1] Its unique three-dimensional conformation and synthetic tractability have established it as a "privileged structure" in drug discovery. The introduction of a nitro functional group, a well-known pharmacophore and a powerful electron-withdrawing moiety, onto this scaffold at the 5-position creates this compound, a versatile and highly valuable building block for the synthesis of novel bioactive molecules.[2][3] This guide provides a comprehensive exploration of the this compound core, from its fundamental synthesis and historical context to its modern applications in the development of targeted therapeutics, particularly in oncology. We will delve into the causality behind synthetic strategies, the rationale for its use in drug design, and the experimental protocols that underpin its application.

The Isoindoline Nucleus: A Privileged Scaffold in Pharmacology

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The isoindoline skeleton, a bicyclic framework fusing a benzene ring with a pyrrolidine ring, is a quintessential example of such a scaffold.[1] Its rigid, yet non-planar, structure provides a defined orientation for appended functional groups, facilitating specific and high-affinity interactions with protein binding pockets.

This structural motif is found in a variety of natural product alkaloids and has been successfully integrated into numerous synthetic drugs.[4][5] Prominent examples include:

-

Lenalidomide: An immunomodulatory drug used in the treatment of multiple myeloma, which features an isoindolin-1-one core.[1]

-

Mazindol: An anorectic agent used for the short-term treatment of obesity, built upon a complex fused isoindoline heterocycle.[1]

The clinical success of these and other isoindoline-containing drugs underscores the scaffold's utility and drives continued research into its derivatization for novel therapeutic applications.

Synthesis and Discovery: Forging the this compound Core

The history of this compound is intrinsically linked to the broader development of phthalimide chemistry. The most direct and widely utilized precursor for this class of compounds is This compound-1,3-dione , also known as 5-nitrophthalimide.[6][7][8] Its synthesis is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

The primary synthetic route involves the direct nitration of phthalimide. The causality here is straightforward: the phthalimide ring system is deactivated towards electrophilic attack by the two electron-withdrawing carbonyl groups. Therefore, harsh reaction conditions, employing a powerful nitrating agent, are required to introduce the nitro group onto the aromatic ring.[7]

Experimental Protocol: Synthesis of this compound-1,3-dione

This protocol describes a standard laboratory procedure for the nitration of phthalimide. The choice of concentrated sulfuric and nitric acid (a mixture often termed "mixed acid") is critical; sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to maintain a temperature between 0°C and 5°C.

-

Substrate Addition: Slowly add phthalimide powder to the cooled sulfuric acid with continuous stirring until it is completely dissolved. It is crucial to maintain the low temperature to prevent undesired side reactions.

-

Preparation of Nitrating Agent: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid. This process is highly exothermic and must be done with cooling.

-

Nitration Reaction: Add the prepared mixed acid dropwise to the dissolved phthalimide solution via the dropping funnel. The internal temperature must be strictly controlled and kept below 10°C throughout the addition to ensure regioselectivity and prevent runaway reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period (e.g., 1-2 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the solid product.

-

Purification: Isolate the crude this compound-1,3-dione by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid, and then recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to yield the purified product.

Visualization: Synthetic Pathway to this compound-1,3-dione

Caption: Key steps in the synthesis of this compound-1,3-dione.

Physicochemical Properties and Reactivity

This compound-1,3-dione serves as the primary entry point for accessing the broader this compound family. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 89-40-7 | [6][7][8] |

| Molecular Formula | C₈H₄N₂O₄ | [6][7] |

| Molecular Weight | 192.13 g/mol | [6][7] |

| Appearance | Yellow powder or crystal | [7] |

| Melting Point | 195-206°C | [6][7] |

The chemical reactivity of this molecule is dominated by two key features:

-

The Nitro Group: As a strong electron-withdrawing group, it deactivates the aromatic ring to further electrophilic substitution but activates it towards nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced to an amine (e.g., using catalytic hydrogenation). This nitro-to-amine transformation is a pivotal step, as the resulting 5-aminoisoindoline is a critical precursor for building diverse molecular libraries.

-

The Imide Functionality: The N-H proton of the imide is acidic and can be deprotonated to form an anion, which can then be alkylated or acylated in Gabriel-type syntheses. The imide ring itself can be opened via hydrolysis or selectively reduced.

This dual reactivity makes this compound-1,3-dione a highly versatile intermediate, allowing for modification at both the aromatic ring and the heterocyclic nitrogen atom.

Applications in Drug Discovery and Medicinal Chemistry

The true value of the this compound core is realized when it is used as a scaffold for creating derivatives with specific biological activities. The presence of the nitro group is often a strategic choice in drug design. Nitroaromatic compounds are known prodrugs, whose biological activity is triggered upon in-vivo reduction by nitroreductase enzymes, a mechanism particularly relevant in developing hypoxia-activated anticancer agents and certain antimicrobials.[2][9]

Case Study: Targeting the c-Myc Oncogene

A prominent application of this scaffold is in the development of ligands that target non-canonical DNA structures, such as G-quadruplexes (G4). The promoter region of the c-Myc oncogene, which is overexpressed in a majority of human cancers, contains a G-rich sequence that can fold into a G4 structure, repressing gene transcription.

Researchers have designed and synthesized libraries of 5-nitroindole and this compound derivatives to act as c-Myc G4 binders.[10][11] The rationale is that the planar aromatic core of the isoindoline can stack on the terminal G-quartets of the G4 structure, stabilizing it and thus downregulating c-Myc expression. The nitro group enhances this binding and contributes to the overall electronic properties of the molecule.[11]

These studies have shown that substituted 5-nitroindole scaffolds can effectively bind to the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression, cell-cycle arrest, and an increase in intracellular reactive oxygen species in cancer cells.[10][11]

Visualization: Scaffold-Based Drug Discovery Workflow

Caption: Workflow for developing therapeutics from a core scaffold.

Conclusion and Future Outlook

This compound, primarily in the form of its 1,3-dione precursor, is more than just a chemical compound; it is an enabling tool in the field of medicinal chemistry. Its history is rooted in fundamental organic synthesis, while its present and future lie in the development of targeted therapeutics. The strategic placement of the nitro group on the privileged isoindoline scaffold provides a synthetically versatile handle for generating vast libraries of novel compounds. As demonstrated by its application in targeting complex biological structures like the c-Myc G-quadruplex, the this compound core continues to be a relevant and promising starting point for the discovery of next-generation drugs. Future research will likely focus on expanding its derivative space, exploring new therapeutic targets, and leveraging its potential in areas such as targeted protein degradation and the development of novel antimicrobial agents.

References

- Verma, A., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules.

- Kohn, M., & Weinstabl, H. (2017). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry.

- Bakan, B., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology.

- Goundry, A., et al. (2023). Recent Developments in Isoindole Chemistry. ResearchGate.

- Zhang, L., et al. (2015). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research.

- Oakwood Chemical. This compound-1,3-dione.

- New Economy Booster. (2024). Exploring the Versatility of this compound-1,3-dione (CAS: 89-40-7).

- Deb, I., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem.

- Reyes-García, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.

- Liu, H., et al. (2014). Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. ResearchGate.

- Deb, I., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC - PubMed Central.

- Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro.

- Czernicka, M., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.

- Reyes-García, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate.

- 001CHEMICAL. CAS No. 89-40-7, this compound-1,3-dione.

- Organic Chemistry Portal. Synthesis of isoindolinones.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 5. jocpr.com [jocpr.com]

- 6. This compound-1,3-dione [oakwoodchemical.com]

- 7. nbinno.com [nbinno.com]

- 8. 001chemical.com [001chemical.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Application of 5-Nitroisoindoline Derivatives: A Technical Guide for Researchers

An In-depth Exploration of 5-Nitroisoindoline-1,3-dione and its Analogue, this compound, for Professionals in Drug Discovery and Organic Synthesis.

Introduction: A Tale of Two Scaffolds

In the landscape of heterocyclic chemistry, the isoindoline core structure is a cornerstone for the development of a diverse array of functional molecules. This guide delves into the technical nuances of two closely related, yet distinct, nitro-substituted isoindoline derivatives: this compound-1,3-dione and this compound. While both compounds share a common isoindoline framework and a nitro functional group, the presence of the dione functionality in the former imparts significantly different chemical properties and a broader range of applications, particularly in the realms of medicinal chemistry and materials science.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed examination of the synthesis, properties, and applications of these compounds. We will place a primary focus on the well-characterized and synthetically versatile this compound-1,3-dione, while also presenting the available information for this compound to provide a complete comparative analysis.

Physicochemical Properties: A Comparative Overview

A clear understanding of the fundamental physicochemical properties is paramount for the effective utilization of any chemical entity. The following table summarizes the key characteristics of this compound-1,3-dione and this compound, highlighting their distinct molecular features.

| Property | This compound-1,3-dione | This compound |

| CAS Number | 89-40-7[1][2][3][4][5] | 46053-72-9 |

| Molecular Formula | C₈H₄N₂O₄[1][2][4][5] | C₈H₈N₂O₂ |

| Molecular Weight | 192.13 g/mol [1][2][4][5] | 164.16 g/mol |

| Synonyms | 4-Nitrophthalimide[1][2][6], 5-Nitrophthalimide[3] | 2,3-dihydro-5-nitro-1H-Isoindole |

| Appearance | Yellow crystalline solid[1][2] | Not specified in available literature |

| Melting Point | Approximately 206°C[3] | Not specified in available literature |

| Solubility | Sparingly soluble in water; soluble in organic solvents like acetone and ethanol.[1][2] | Not specified in available literature |

This compound-1,3-dione: Synthesis and Mechanistic Insights

The synthesis of this compound-1,3-dione is a well-established process, primarily achieved through the electrophilic nitration of phthalimide.[3] This reaction exemplifies a classic electrophilic aromatic substitution, where the aromatic ring of the phthalimide is activated towards substitution by the electron-withdrawing imide group.

Synthetic Pathway Overview

The most common laboratory-scale synthesis involves the treatment of phthalimide with a mixture of concentrated sulfuric acid and nitric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Sources

An In-Depth Technical Guide to the Starting Materials for 5-Nitroisoindoline Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged bicyclic framework in which a benzene ring is fused to a five-membered nitrogenous pyrrolidine ring.[1][2] Its derivatives are integral to numerous clinically approved drugs and biologically active molecules, demonstrating a wide range of pharmacological activities.[1] The targeted introduction of a nitro group at the 5-position of the isoindoline core yields 5-nitroisoindoline, a critical building block for further functionalization in drug discovery and materials science. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making it a key intermediate for synthesizing more complex molecules, including potent enzyme inhibitors and novel therapeutic agents.

This guide provides a comprehensive analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern the synthetic choices. We will explore two core strategies: the post-synthesis nitration of a pre-formed isoindoline ring and the construction of the isoindoline ring from a pre-nitrated aromatic precursor.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound can be broadly categorized into two distinct strategic approaches, each defined by the stage at which the critical nitro functionality is introduced.

-

Strategy A: Nitration of a Pre-formed Isoindoline Ring. This "build-then-functionalize" approach involves the initial synthesis of the parent isoindoline heterocycle, followed by an electrophilic aromatic substitution reaction to install the nitro group. This strategy's success hinges on the control of regioselectivity during the nitration step.

-

Strategy B: Cyclization of a Nitro-Containing Aromatic Precursor. This "functionalize-then-build" approach begins with a benzene derivative that already contains the nitro group at the desired position. The five-membered heterocyclic ring is then constructed onto this pre-functionalized aromatic core. This method offers the advantage of unambiguous regiochemistry for the nitro group.

The choice between these strategies depends on factors such as the availability and cost of starting materials, desired scale, and the tolerance of other functional groups to the reaction conditions.

Caption: High-level strategic approaches to this compound.

Strategy A: Synthesis via Nitration of Isoindoline

This pathway involves two major transformations: the synthesis of the isoindoline core and its subsequent nitration. The primary starting material for the isoindoline core itself is typically phthalimide, which is readily available from phthalic anhydride.

Starting Material: Phthalimide

Phthalimide is a commercially available and inexpensive solid derived from phthalic anhydride.[3] Its preparation involves heating phthalic anhydride with an ammonia source, such as aqueous ammonia, ammonium carbonate, or urea, resulting in high yields.[3]

1. Conversion of Phthalimide to Isoindoline

The conversion of the phthalimide imide group to the amine of isoindoline requires the reduction of both carbonyl groups. This transformation must be performed with care to avoid reduction of the benzene ring.

-

Causality of Reagent Choice: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can effectively reduce phthalimides to isoindolines.[1][4] However, LiAlH₄ is highly reactive and non-selective, capable of reducing many other functional groups. A milder and more selective reagent is diborane (B₂H₆), often used as a solution in tetrahydrofuran (THF).[4] Diborane is particularly effective for reducing amides and imides to amines without affecting esters, halides, or nitro groups under controlled conditions, making it a superior choice for complex substrates.[4]

Caption: Synthesis of the isoindoline core from phthalic anhydride.

2. Nitration of Isoindoline

Once isoindoline is obtained, the nitro group is introduced via electrophilic aromatic substitution.

-

Mechanism and Reagents: The standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[5] The role of sulfuric acid is critical; it acts as a catalyst by protonating nitric acid, which then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺).[5] The nitronium ion is the active electrophile that is attacked by the electron-rich benzene ring. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. Aromatic nitration is a powerful and widely used transformation for introducing nitro groups into aromatic systems.[6]

The amino group of the isoindoline ring is a strong activating group and is ortho-, para-directing. Therefore, nitration is expected to occur at positions 4 and 6 (ortho to the fusion point and para to the fusion point, respectively, relative to the activating ring fusion) and position 5 (meta to the fusion points). The formation of this compound is a known outcome, though mixtures of isomers can be produced, requiring purification.

Protocol 1: Two-Step Synthesis of this compound from Phthalimide

Step 1: Reduction of Phthalimide to Isoindoline

-

To a stirred solution of phthalimide (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of borane-THF complex (approx. 2.5-3.0 eq) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Cool the mixture to 0 °C and cautiously quench the excess diborane by the slow, dropwise addition of 6M HCl.

-

Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the borane-amine complex.

-

Cool to room temperature and adjust the pH to >12 with aqueous NaOH.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude isoindoline, which can be purified by distillation or chromatography.

Step 2: Nitration of Isoindoline

-

Add isoindoline (1.0 eq) portion-wise to concentrated sulfuric acid at 0 °C with stirring, ensuring the temperature does not exceed 5 °C.

-

Cool the resulting solution to -5 °C to 0 °C.

-

Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1 vol) dropwise, maintaining the internal temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., aqueous ammonia or NaOH) to precipitate the product.

-

Filter the solid product, wash thoroughly with water, and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Strategy B: Synthesis via Cyclization of a Nitro-Precursor

This more direct approach avoids potential issues with regioselectivity during nitration by starting with an aromatic compound where the nitro group is already in place. Two primary starting materials are commonly employed.

Starting Material 1: this compound-1,3-dione (4-Nitrophthalimide)

This is arguably the most efficient and common precursor. This compound-1,3-dione is the systematic name for what is commonly known as 4-nitrophthalimide.[7][8][9] It is commercially available and serves as a direct precursor to the target molecule via reduction.

1. Synthesis from this compound-1,3-dione

The key transformation is the complete reduction of the two imide carbonyls to methylene groups without affecting the nitro group.

-

Reagent Selection Rationale: As with the reduction of phthalimide, diborane (B₂H₆) is an excellent choice due to its selectivity. It will readily reduce the imide functionality while leaving the aromatic nitro group intact under controlled conditions. The use of catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) would be unsuitable here, as it would preferentially reduce the nitro group to an amine.

Caption: Direct synthesis from this compound-1,3-dione.

Protocol 2: Synthesis from this compound-1,3-dione

-

Suspend this compound-1,3-dione (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of borane-THF complex (1M in THF, approx. 3.0 eq) dropwise via a syringe or an addition funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction to 0 °C and carefully quench the excess borane by the slow addition of 6M HCl.

-

Heat the mixture to reflux for 1 hour to hydrolyze the intermediate complexes.

-

Cool the solution and make it alkaline (pH > 12) by adding a concentrated NaOH or KOH solution.

-

Extract the product into ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Starting Material 2: 1,2-Bis(bromomethyl)-4-nitrobenzene

This starting material provides an alternative route where the five-membered ring is constructed through a cyclization reaction.[10][11]

1. Synthesis and Cyclization

The precursor, 1,2-bis(bromomethyl)-4-nitrobenzene, can be prepared by the nitration of 1,2-bis(bromomethyl)benzene.[10] The synthesis of this compound is then achieved by a double nucleophilic substitution reaction with a nitrogen source.

-

Reaction Principle: This is a classic cyclization method where a bifunctional electrophile (the dibromide) reacts with a nucleophile (ammonia or a protected amine) to form a heterocyclic ring.[12] Using a primary amine like benzylamine (BnNH₂) followed by a debenzylation step (e.g., hydrogenolysis) is a common strategy to avoid side reactions and improve solubility.

Caption: Synthesis via cyclization of a dibromide precursor.

Note on Debenzylation: The final debenzylation step using H₂/Pd-C would also reduce the nitro group. Therefore, for this specific target, a direct cyclization with a form of ammonia or an amine with a protecting group removable under non-reducing conditions would be necessary.

Quantitative Data Summary and Route Comparison

| Starting Material | Synthetic Strategy | Key Transformation(s) | Common Reagents | Advantages | Disadvantages |

| Phthalimide | Strategy A | 1. Imide Reduction2. Aromatic Nitration | 1. B₂H₆ or LiAlH₄2. HNO₃ / H₂SO₄ | Inexpensive starting material.[3] | Two major steps; potential for isomeric mixtures during nitration; harsh nitrating conditions.[6] |

| This compound-1,3-dione | Strategy B | Selective Imide Reduction | B₂H₆ / THF | Single-step transformation; unambiguous regiochemistry of the nitro group.[7] | Starting material is more expensive than phthalimide; requires careful control of reduction. |

| 1,2-Bis(bromomethyl)-4-nitrobenzene | Strategy B | Ring Cyclization | Ammonia source (e.g., NH₃, BnNH₂) | Direct ring formation; unambiguous regiochemistry.[10] | Precursor synthesis required; potential for polymerization; choice of amine and deprotection strategy is critical to preserve the nitro group. |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic routes, with the choice of starting material being the defining factor. For laboratory-scale synthesis where regiochemical purity is paramount, the reduction of This compound-1,3-dione (4-nitrophthalimide) using a selective reducing agent like diborane represents the most efficient and reliable pathway. This approach (Strategy B) circumvents the potential for forming unwanted isomers that can arise during the nitration of an unsubstituted isoindoline ring. While the synthesis from phthalimide (Strategy A) utilizes cheaper starting materials, it introduces the complexity of a regioselective nitration step that may require extensive purification. The cyclization of 1,2-bis(bromomethyl)-4-nitrobenzene offers another viable route, though it requires careful selection of the nitrogen source to ensure compatibility with the nitro functionality. For researchers and drug development professionals, understanding the causality behind these synthetic choices is crucial for developing robust, scalable, and efficient processes for accessing this valuable chemical intermediate.

References

-

Boruah, M., & Konwar, D. (2006). Conversion of Phthalimides to Isoindolines by Diborane. Synthetic Communications, 36(21), 3175-3179. Available at: [Link]

-

Reddy, L. V. R., & Reddy, P. S. N. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6649. Available at: [Link]

-

Pourparizi, A., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. BMC Chemistry, 18(1), 13. Available at: [Link]

-

ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Available at: [Link]

-

Karaman, M., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of this compound-1,3-dione (CAS: 89-40-7). Available at: [Link]

-

Barnes, R. A., & Godfrey, J. C. (1957). Syntheses of N-Substituted Isoindolines. I. Derivatives of Phthalimide. Journal of Organic Chemistry, 22(9), 1038-1041. Available at: [Link]

- Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.

-

Wikipedia. (n.d.). Phthalimide. Available at: [Link]

-

Neerathilingam, N., Prabhu, S., & Anandhan, R. (2023). A facile synthesis of phthalimides from o-phthalaldehyde and amines via tandem cyclocondensation and α-C–H oxidation by an electrochemical oxygen reduction reaction. Green Chemistry, 25(19), 7765-7770. Available at: [Link]

-

ResearchGate. (n.d.). Substrate scope for: a) C7-nitration on the C5-substituted indolines. Available at: [Link]

-

Karali, N., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 929-937. Available at: [Link]

-

Oakwood Chemical. (n.d.). This compound-1,3-dione. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic routes to isoindolinones. Available at: [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Available at: [Link]

-

Moreau, C., et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. Journal of Medicinal Chemistry, 59(17), 7833-7848. Available at: [Link]

-

Millward, S. W., & Roberts, R. W. (2015). Peptide and peptide library cyclization via bromomethylbenzene derivatives. Methods in Molecular Biology, 1248, 105-117. Available at: [Link]

-

Wikipedia. (n.d.). Isoindoline. Available at: [Link]

-

Scribd. (n.d.). 5 Synthetic Routes. Available at: [Link]

-

ResearchGate. (n.d.). Conversion of 1-bromo-4-nitrobenzene after 1 or 4 h of reaction. Available at: [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]

-

001CHEMICAL. (n.d.). CAS No. 89-40-7, this compound-1,3-dione. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of C-5 substituted isoindoline-1,3-dione linked with... Available at: [Link]

-

SciSpace. (n.d.). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. Available at: [Link]

-

Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27367-27371. Available at: [Link]

-

Mccoubrey, A., & Mathieson, D. W. (1951). 633. isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3 : 4-tetrahydro-isoquinolines. Journal of The Chemical Society (Resumed), 2851-2853. Available at: [Link]

-

Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of functionalised 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors. Available at: [Link]

-

ResearchGate. (n.d.). Alternative synthetic routes to N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) and other triazolinedione derivatives. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Isoindoline - Wikipedia [en.wikipedia.org]

- 3. Phthalimide - Wikipedia [en.wikipedia.org]

- 4. Solicitar una copia del documento [ri.conicet.gov.ar]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. This compound-1,3-dione [oakwoodchemical.com]

- 9. 001chemical.com [001chemical.com]

- 10. 1,2-BIS(BROMOMETHYL)-4-NITROBENZENE | 6425-66-7 [chemicalbook.com]

- 11. parchem.com [parchem.com]

- 12. Peptide and peptide library cyclization via bromomethylbenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the nitro group in 5-Nitroisoindoline

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 5-Nitroisoindoline

Authored by a Senior Application Scientist

Abstract

The isoindoline scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous therapeutic agents. The introduction of a nitro group at the 5-position fundamentally alters the electronic landscape of the molecule, unlocking specific and highly valuable reaction pathways. This guide provides an in-depth analysis of the reactivity of the nitro group in this compound, focusing on its two primary modes of transformation: reduction to the corresponding amine and its role as a powerful activating group for nucleophilic aromatic substitution. We will explore the underlying mechanisms, present field-proven experimental protocols, and discuss the strategic implications of these transformations in the context of drug discovery and development.

The Defining Influence of the Nitro Group

The this compound molecule is characterized by the potent electron-withdrawing nature of the nitro group (–NO₂). This property, exerted through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring.[1][2] This electronic perturbation is the cornerstone of its reactivity. The Hammett equation, a tool for quantifying the electronic influence of substituents, assigns the nitro group a highly positive σp value of +0.78, indicating its strong electron-withdrawing capability.[3] This property makes the aromatic ring electron-deficient and activates it towards specific chemical transformations that are otherwise inaccessible. Conversely, the α-carbon of the nitro group itself is not the primary site of reactivity in the context of aromatic systems; rather, the group's influence is projected onto the ring and the nitrogen atom itself becomes the target of reduction.[4]

The Cornerstone Transformation: Reduction to 5-Amino-isoindoline

The most pivotal reaction of this compound is the reduction of the nitro group to a primary amine (–NH₂). This transformation is of paramount importance in synthetic and medicinal chemistry as it converts a strongly deactivating, electron-withdrawing group into a versatile, electron-donating group (σp = -0.66) that serves as a critical synthetic handle for building molecular complexity.[3][5]

Mechanistic Overview

The reduction of an aromatic nitro group is a six-electron process that proceeds through a series of two-electron intermediates.[6] The generally accepted pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, which is then finally converted to the primary amine.[7]

Methodologies and Experimental Protocols